molecular formula C15H13N3O2 B5810640 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5810640
M. Wt: 267.28 g/mol
InChI Key: GTTXDSRFQPWKIZ-UHFFFAOYSA-N
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Description

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazoline core structure, which is fused with an amino group and a methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-methoxyphenyl)benzoic acid.

    Cyclization: The benzoic acid derivative undergoes cyclization with formamide to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include:

    Temperature Control: Maintaining an optimal temperature range to facilitate the cyclization and amination reactions.

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Functionalized quinazolinone derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinazolin-4(3H)-one: Lacks the methoxyphenyl group, which may affect its biological activity.

    3-amino-2-phenylquinazolin-4(3H)-one: Similar structure but without the methoxy group, leading to different chemical properties.

Uniqueness

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its interactions with biological targets and improve its solubility and stability.

Properties

IUPAC Name

3-amino-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-13-9-5-3-7-11(13)14-17-12-8-4-2-6-10(12)15(19)18(14)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXDSRFQPWKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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